molecular formula C15H12Cl2O4 B1322643 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid CAS No. 938250-17-0

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

Cat. No. B1322643
M. Wt: 327.2 g/mol
InChI Key: QVXBLRFCUQDIKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is a biochemical compound used for proteomics research . It has a molecular formula of C15H12Cl2O4 and a molecular weight of 327.16 .


Molecular Structure Analysis

The molecular structure of 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid consists of a benzoic acid moiety with a methoxy group at the 3-position and a 2,6-dichlorobenzyl group attached via an ether linkage at the 2-position .

Scientific Research Applications

  • Microbial Degradation of Herbicides : Dicamba, a herbicide closely related to 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid, is degraded by soil microbes using a novel Rieske nonheme oxygenase. This enzyme catalyzes the oxidative demethylation of dicamba to 3,6-dichlorosalicylic acid and formaldehyde, as revealed by crystal structures of the enzyme in different states (Dumitru et al., 2009).

  • Environmental Remediation Techniques : The mineralization of dicamba in aqueous solutions through electro-Fenton and photoelectro-Fenton processes has been studied. These techniques involve generating hydroxyl radicals for the degradation of the herbicide, with photoelectro-Fenton showing a higher efficiency (Brillas et al., 2003).

  • Chemical Reaction Studies : Research on radical zwitterions from methoxylated benzoic acids, including 2,6-dimethoxybenzoic acid, has contributed to understanding electron transfer processes and the stability of these radicals (Steenken et al., 1977).

  • Crystallography and Molecular Structure Analysis : Structural analyses of compounds related to 2-[(2,6-dimethoxyphenyl)ethynyl]-3-methoxybenzoic acid have helped in understanding the favored pathways for chemical reactions such as lactonization (Evans et al., 1995).

  • Study of Polymeric Materials : Research has been conducted on the use of substituted benzoic acids, including 2-methoxybenzoic acid, as dopants for polyaniline, a conducting polymer. This research contributes to the development of advanced materials with varied electrical properties (Amarnath et al., 2005).

  • Organic Synthesis and Reaction Mechanisms : Studies on the Baeyer-Villiger oxidation versus aromatic ring hydroxylation of methoxy-substituted benzenes, including 2,6-dimethoxybenzoic acid, provide insights into competing oxidation mechanisms in organic synthesis (Gambarotti et al., 2015).

Safety And Hazards

While specific safety and hazard information for 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid is not available, it’s important to handle all chemicals with care. The compound is classified as a combustible solid .

Future Directions

The future directions of research involving 2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid are not explicitly stated in the literature. Given its use in proteomics research, it may be involved in studies aimed at understanding protein function and interactions .

properties

IUPAC Name

2-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O4/c1-20-13-7-2-4-9(15(18)19)14(13)21-8-10-11(16)5-3-6-12(10)17/h2-7H,8H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVXBLRFCUQDIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC2=C(C=CC=C2Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzoic acid

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